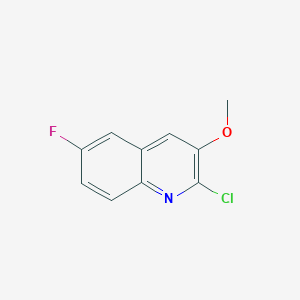
2-Chloro-6-fluoro-3-methoxyquinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-6-fluoro-3-methoxyquinoline is a heterocyclic aromatic compound that belongs to the quinoline family. This compound is characterized by the presence of chlorine, fluorine, and methoxy groups attached to the quinoline ring. The unique combination of these substituents imparts distinct chemical and physical properties to the compound, making it of interest in various fields of scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-6-fluoro-3-methoxyquinoline can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the condensation of aniline derivatives with methyl 2-fluoro-3-methoxyacrylate followed by cyclization in the presence of strong acids can yield the desired quinoline derivative . Another approach involves the nucleophilic substitution of halogen atoms on a quinoline precursor, followed by functional group modifications .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as halogenation, cyclization, and purification through recrystallization or chromatography. The choice of solvents, catalysts, and reaction parameters is crucial to achieving efficient production.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-6-fluoro-3-methoxyquinoline undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine and fluorine atoms can be replaced by nucleophiles under suitable conditions.
Oxidation and Reduction: The compound can undergo oxidation to form quinoline N-oxides or reduction to yield dihydroquinolines.
Cross-Coupling Reactions: The compound can participate in cross-coupling reactions, such as Suzuki or Heck reactions, to form new carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium carbonate in polar solvents.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Cross-Coupling: Palladium catalysts and appropriate ligands in the presence of base and solvent.
Major Products
Nucleophilic Substitution: Substituted quinolines with various functional groups.
Oxidation: Quinoline N-oxides.
Reduction: Dihydroquinolines.
Cross-Coupling: Biaryl or heteroaryl derivatives.
Scientific Research Applications
2-Chloro-6-fluoro-3-methoxyquinoline has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Chloro-6-fluoro-3-methoxyquinoline involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation . Additionally, it can interact with DNA and RNA, affecting transcription and replication processes . The presence of fluorine and chlorine atoms enhances its binding affinity and specificity towards these targets.
Comparison with Similar Compounds
Similar Compounds
2-Chloro-6-methoxyquinoline: Lacks the fluorine atom, which may result in different biological activity and chemical reactivity.
6-Fluoro-3-methoxyquinoline: Lacks the chlorine atom, affecting its overall properties and applications.
2-Chloro-3-methoxyquinoline: Lacks the fluorine atom, leading to variations in its chemical behavior.
Uniqueness
2-Chloro-6-fluoro-3-methoxyquinoline is unique due to the presence of both chlorine and fluorine atoms, which impart distinct electronic and steric effects. These effects influence its reactivity, binding affinity, and overall properties, making it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C10H7ClFNO |
|---|---|
Molecular Weight |
211.62 g/mol |
IUPAC Name |
2-chloro-6-fluoro-3-methoxyquinoline |
InChI |
InChI=1S/C10H7ClFNO/c1-14-9-5-6-4-7(12)2-3-8(6)13-10(9)11/h2-5H,1H3 |
InChI Key |
WRXLNLRGKKADJT-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(N=C2C=CC(=CC2=C1)F)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















